(4-Methoxy-3-propoxyphenyl)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(4-methoxy-3-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-3-6-15-10-7-8(11(12)13)4-5-9(10)14-2/h4-5,7,12-13H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVBHBWAIOOUAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)OCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681576 | |
| Record name | (4-Methoxy-3-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150145-31-6 | |
| Record name | (4-Methoxy-3-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 4 Methoxy 3 Propoxyphenyl Boronic Acid
Direct Borylation Approaches
Direct C-H borylation represents a powerful and efficient method for the synthesis of arylboronic acids, including (4-Methoxy-3-propoxyphenyl)boronic acid. This approach avoids the need for pre-functionalized starting materials, such as aryl halides, thereby shortening the synthetic sequence. Catalytic systems, predominantly based on iridium and palladium, have been developed to facilitate this transformation with varying degrees of regioselectivity.
Catalytic C-H borylation involves the direct conversion of a C-H bond on an aromatic ring to a C-B bond, typically using a diboron reagent in the presence of a transition metal catalyst. The regioselectivity of this reaction is a critical aspect, often influenced by steric and electronic factors of the substrate, as well as the nature of the catalyst and ligands employed.
Iridium-catalyzed C-H borylation has emerged as a widely used method for the synthesis of arylboronic esters due to its high efficiency and broad functional group tolerance. nih.gov The regioselectivity in these reactions is generally governed by steric factors, with borylation occurring at the most accessible C-H bond. nih.gov For a substrate like 1-methoxy-2-propoxybenzene, the steric hindrance from the methoxy (B1213986) and propoxy groups would direct the borylation to the less hindered positions on the aromatic ring.
In the case of anisole derivatives, iridium-catalyzed borylation often yields a mixture of meta and para isomers. mdpi.comresearchgate.net By analogy, the borylation of 1-methoxy-2-propoxybenzene would be expected to yield a mixture of isomers, with the boryl group being introduced at positions 4, 5, or 6. The directing effect of the alkoxy groups plays a significant role, and achieving high selectivity for the desired 4-position can be challenging without specific directing group strategies or carefully designed ligands. Research into achieving high ortho-selectivity in similar systems has shown that modifying the boron reagent can influence the outcome. nih.gov
Table 1: Representative Components in Iridium-Catalyzed C-H Borylation
| Component | Example | Role |
| Iridium Precatalyst | [Ir(COD)OMe]₂ | Source of the active iridium catalyst |
| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | Stabilizes the catalyst and influences selectivity |
| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Source of the boryl group |
| Substrate | 1-Methoxy-2-propoxybenzene | The aromatic compound to be borylated |
| Solvent | Tetrahydrofuran (THF) or Cyclohexane | Reaction medium |
Palladium-catalyzed borylation typically involves the cross-coupling of an aryl halide or triflate with a diboron reagent, a process known as the Miyaura borylation. nih.gov This method offers a reliable route to arylboronates with well-defined regiochemistry, as the position of the boryl group is determined by the initial position of the halide on the aromatic ring. organic-chemistry.org To synthesize this compound via this route, a precursor such as 4-halo-1-methoxy-2-propoxybenzene would be required.
The reaction is generally catalyzed by a palladium complex, often in the presence of a phosphine (B1218219) ligand and a base. organic-chemistry.org A variety of palladium catalysts and ligands have been developed to improve the efficiency and scope of this reaction, including the use of preformed catalysts that enhance reactivity. nih.gov This method is tolerant of a wide range of functional groups, making it a versatile tool in organic synthesis. nih.gov
Table 2: Typical Reaction Conditions for Palladium-Catalyzed Borylation
| Parameter | Condition |
| Palladium Catalyst | PdCl₂(dppf), Pd(OAc)₂ |
| Ligand | XPhos, SPhos, Gorlos-Phos |
| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂), Bis-boronic acid (BBA) |
| Base | Potassium acetate (B1210297) (KOAc), Triethylamine (Et₃N) |
| Solvent | Dioxane, Toluene, Dimethylformamide (DMF) |
| Temperature | 80-110 °C |
The design of ligands is a crucial factor in controlling the regioselectivity of catalytic C-H borylation reactions. nih.gov In iridium-catalyzed systems, the steric and electronic properties of the ligand can significantly influence the outcome of the reaction. For instance, the use of bulky ligands can enhance selectivity for less sterically hindered positions on the aromatic ring. mdpi.com In the context of anisole derivatives, sterically hindered bipyridyl ligands have been shown to favor para-selectivity. mdpi.comresearchgate.net This principle can be applied to the synthesis of this compound to favor borylation at the desired 4-position.
Furthermore, the development of specialized ligands can enable borylation at positions that are typically disfavored. For example, specific ligand frameworks can promote ortho-borylation by engaging in directing interactions with a functional group on the substrate. acs.org The interplay between the ligand, the metal center, and the substrate is a key area of research aimed at achieving precise control over the borylation process. nih.gov
An alternative to direct C-H borylation is the two-step metalation-boronation sequence. This method involves the deprotonation of an aromatic C-H bond using a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate is then quenched with a boron electrophile to yield the desired boronic acid or its ester. The regioselectivity of the initial deprotonation step is often controlled by the presence of a directing group on the aromatic ring.
Lithiation-boronation is a powerful and well-established method for the regioselective synthesis of arylboronic acids. manchester.ac.uk The process relies on the ability of certain functional groups to direct the deprotonation to an adjacent ortho position. Alkoxy groups, such as the methoxy and propoxy groups in 1-methoxy-2-propoxybenzene, are effective directing groups for ortho-lithiation.
In the synthesis of this compound, the substrate 1-methoxy-2-propoxybenzene would be treated with a strong lithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). The directing influence of the two alkoxy groups would need to be considered. The subsequent reaction of the resulting aryllithium species with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup, would furnish the target boronic acid. This methodology has been successfully applied in the total synthesis of complex natural products, demonstrating its reliability and stereocontrol. nih.gov
Table 3: General Scheme for Lithiation-Boronation
| Step | Reagents and Conditions | Intermediate/Product |
| 1. Lithiation | 1-Methoxy-2-propoxybenzene, n-BuLi, TMEDA, THF, low temperature | 4-Lithio-1-methoxy-2-propoxybenzene intermediate |
| 2. Borylation | Trialkyl borate (e.g., B(OMe)₃) | Boronate ester intermediate |
| 3. Hydrolysis | Acidic workup (e.g., HCl) | This compound |
Metalation-Boronation Sequences
Grignard Reagent-Mediated Boronation
A classical and direct approach to forming arylboronic acids involves the use of organometallic intermediates, particularly Grignard reagents. This method relies on the reaction of an aryl magnesium halide with a boron electrophile, typically a trialkyl borate, followed by acidic hydrolysis.
The synthesis commences with the preparation of the corresponding Grignard reagent from a halogenated precursor, such as 1-bromo-4-methoxy-3-propoxybenzene. This aryl bromide is reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether to form the (4-methoxy-3-propoxyphenyl)magnesium bromide.
The subsequent and crucial step is the borylation of this Grignard reagent. The reaction mixture is typically cooled to a low temperature (e.g., -78 °C) before the dropwise addition of a trialkyl borate, such as trimethyl borate or triisopropyl borate. The borate ester acts as the boron source. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom, displacing one of the alkoxy groups to form a boronic ester intermediate.
Finally, the reaction is quenched with an aqueous acid (e.g., hydrochloric acid) to hydrolyze the boronic ester, yielding the desired this compound. A key advantage of this method is the use of relatively inexpensive starting materials. However, the highly reactive nature of Grignard reagents limits the tolerance of certain functional groups (e.g., acidic protons, carbonyls) in the substrate, which may require protection-deprotection strategies. The synthesis of a structurally similar compound, 3-(1-adamantyl)-4-methoxyphenylboronic acid, has been successfully achieved using this Grignard methodology with trialkylborates. google.com
Table 1: Typical Reaction Parameters for Grignard-Mediated Boronation
| Step | Reagents & Conditions | Purpose |
|---|---|---|
| Grignard Formation | 1-Bromo-4-methoxy-3-propoxybenzene, Magnesium (Mg), THF, reflux | Generation of the aryl magnesium bromide intermediate. |
| Borylation | Triisopropyl borate, -78 °C to room temperature | Introduction of the boron moiety to form a boronic ester. |
| Hydrolysis | Aqueous HCl or H2SO4 | Conversion of the boronic ester to the final boronic acid. |
Indirect Synthetic Routes
Indirect routes, particularly those involving metal-catalyzed cross-coupling reactions, offer a powerful and versatile alternative for the synthesis of arylboronic acids. These methods often exhibit greater functional group tolerance compared to traditional organometallic approaches.
The Miyaura borylation is a widely employed method for the synthesis of arylboronic esters from aryl halides or triflates. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This reaction involves the palladium-catalyzed cross-coupling of a halogenated precursor with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).
For the synthesis of this compound, a suitable starting material would be 1-bromo-4-methoxy-3-propoxybenzene or 1-iodo-4-methoxy-3-propoxybenzene. The reaction is typically carried out in the presence of a palladium catalyst, such as PdCl₂(dppf) ([1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride) or Pd(PPh₃)₄, and a base. alfa-chemistry.combeilstein-journals.org The base, often potassium acetate (KOAc) or potassium phosphate (K₃PO₄), is crucial for the catalytic cycle. alfa-chemistry.comorganic-chemistry.org
The catalytic cycle is understood to begin with the oxidative addition of the aryl halide to the Pd(0) species. This is followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the arylboronic ester and regenerate the Pd(0) catalyst. alfa-chemistry.com The resulting pinacol (B44631) ester is stable and can be easily purified by chromatography. organic-chemistry.org If the free boronic acid is required, the pinacol ester can be hydrolyzed under acidic conditions. The mild reaction conditions of the Miyaura borylation allow for the presence of a wide array of functional groups, making it a highly versatile and popular method. alfa-chemistry.comorganic-chemistry.org
Table 2: Representative Conditions for Miyaura Borylation
| Component | Examples |
|---|---|
| Aryl Halide | 1-Bromo-4-methoxy-3-propoxybenzene |
| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) |
| Palladium Catalyst | PdCl₂(dppf), Pd(PPh₃)₄ |
| Base | Potassium acetate (KOAc), Potassium phosphate (K₃PO₄) |
| Solvent | Dioxane, Toluene, DMSO |
| Temperature | 80-110 °C |
While palladium is the most common catalyst for borylation reactions, other transition metals have been explored. Catalytic systems based on nickel, copper, and iron have been developed for the borylation of aryl halides. These alternative metals can sometimes offer different reactivity profiles, cost advantages, or improved performance for specific substrates, such as aryl chlorides. chemistryviews.org
Furthermore, iridium-catalyzed direct C-H borylation has emerged as a powerful technique. nih.gov This method allows for the conversion of an aromatic C-H bond directly to a C-B bond, bypassing the need for a pre-functionalized halogenated starting material. For a substrate like 1-methoxy-2-propoxybenzene, the regioselectivity of the C-H borylation would be a critical factor, primarily governed by steric hindrance. The iridium catalyst typically directs the borylation to the least sterically hindered C-H bond, which could potentially be used to achieve the desired substitution pattern. nih.gov
The hydroboration of arynes presents another, albeit less common, synthetic avenue. Arynes are highly reactive intermediates that can be generated in situ from ortho-disubstituted arenes, such as 2-silyl aryl triflates. nih.govresearchgate.net Once generated, the aryne can undergo a spontaneous hydroboration reaction with a suitable boron hydride source, such as N-heterocyclic carbene boranes (NHC-boranes). nih.govresearchgate.net
To synthesize this compound via this route, one would need to generate the corresponding 4-methoxy-3-propoxy-aryne intermediate. The subsequent hydroboration would then install the boron functionality. The regioselectivity of the hydroboration step is a key consideration, as the addition of the borane across the aryne triple bond can lead to two different regioisomers. The directing effects of the methoxy and propoxy substituents would influence the outcome of this addition. While synthetically intriguing, the generation and selective functionalization of the required aryne intermediate may present significant practical challenges compared to cross-coupling methods.
Conversion from Halogenated Precursors
Chemo- and Regioselective Synthesis Considerations
The synthesis of this compound requires precise control over regioselectivity to install the boronic acid group at the C1 position of the benzene (B151609) ring, ortho to the propoxy group and meta to the methoxy group.
In Grignard-based methods , regioselectivity is predetermined by the position of the halogen atom on the precursor. The synthesis of 1-bromo-4-methoxy-3-propoxybenzene is therefore a critical preceding step where the regiochemistry is established.
In Palladium-catalyzed borylations , similar to the Grignard route, the selectivity is dictated by the starting halide. The robustness of this method allows for a wide range of functional groups to be present on the aromatic ring, providing excellent chemoselectivity. alfa-chemistry.combeilstein-journals.org
In direct C-H borylation reactions , regioselectivity is a major challenge. The benzene ring of a potential precursor like 1-methoxy-2-propoxybenzene has three distinct C-H bonds. Iridium-catalyzed borylation is known to be highly sensitive to steric effects, generally favoring functionalization at the least hindered position. nih.gov Therefore, careful selection of the catalyst and directing groups would be necessary to achieve the desired C1 borylation over the other possible positions. The electronic effects of the alkoxy substituents also play a role, but steric factors are often dominant in these systems.
The choice of synthetic methodology ultimately depends on the availability of starting materials, desired scale, functional group compatibility, and the need for specific chemo- and regiochemical control. For this compound, palladium-catalyzed Miyaura borylation of a corresponding aryl halide often represents the most reliable and versatile approach.
Strategies for ortho-, meta-, and para-Selectivity
Achieving the desired regioselectivity is a critical aspect of synthesizing polysubstituted aromatic compounds like this compound. The arrangement of the methoxy, propoxy, and boronic acid groups on the phenyl ring dictates the molecule's properties and reactivity. For the target compound, the key is to introduce the boronic acid group specifically at the position ortho to the propoxy group and meta to the methoxy group.
One of the most powerful strategies to achieve this specific ortho-substitution is Directed ortho-Metalation (DoM) . alfa-chemistry.comharvard.edu In this approach, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating the deprotonation of the adjacent ortho-position. alfa-chemistry.comharvard.edu In the case of a precursor like 1-methoxy-2-propoxybenzene, both the methoxy and propoxy groups can act as DMGs. The relative directing ability of these alkoxy groups is crucial in determining the site of lithiation. Generally, the methoxy group is a well-established DMG. alfa-chemistry.com The propoxy group, being slightly bulkier, might exhibit a comparatively weaker directing effect. However, the cumulative electronic activation of the ring by both alkoxy groups enhances the acidity of the ring protons, making them susceptible to deprotonation.
The reaction of an alkyllithium compound with an arene bearing a DMG leads to an ortho-lithiated intermediate. This intermediate can then be reacted with a variety of electrophiles, including boronic esters like trimethyl borate or triisopropyl borate, to introduce the boronic acid functionality after acidic workup. organic-chemistry.org
An alternative approach to achieve the desired regiochemistry involves the use of a pre-functionalized starting material where the substitution pattern is already established. For instance, starting with a compound like 3-bromo-4-methoxyphenoxypropane, a palladium-catalyzed Miyaura borylation could be employed to introduce the boronic acid group at the position of the bromine atom. mdpi.comnih.gov This method offers excellent regiocontrol as the position of the boronic acid is predetermined by the location of the halide.
The table below summarizes potential strategies for achieving the desired regioselectivity in the synthesis of this compound.
| Strategy | Key Principle | Precursor Example | Reagents | Expected Selectivity |
| Directed ortho-Metalation (DoM) | An existing functional group directs lithiation to the adjacent position. | 1-Methoxy-2-propoxybenzene | 1. n-BuLi or sec-BuLi2. B(OR)₃3. H₃O⁺ | High ortho-selectivity to the directing group. |
| Palladium-Catalyzed Borylation | A halogen atom is replaced by a boronic acid group. | 3-Bromo-4-methoxyphenoxypropane | B₂(pin)₂, Pd catalyst, base | High selectivity at the position of the halogen. |
| Iridium-Catalyzed C-H Borylation | Direct borylation of a C-H bond, with regioselectivity influenced by steric and electronic factors. | 1-Methoxy-2-propoxybenzene | [Ir(cod)Cl]₂, ligand, B₂(pin)₂ | Mixture of isomers possible, optimization required. nih.gov |
Functional Group Tolerance in Synthetic Procedures
The compatibility of the synthetic methodology with various functional groups is a critical consideration, especially when synthesizing complex molecules. The presence of the methoxy and propoxy groups in this compound influences the choice of reaction conditions.
In the context of Directed ortho-Metalation , the strong basicity of organolithium reagents can be a limitation. Functional groups that are sensitive to strong bases, such as esters, ketones, or nitro groups, would not be compatible unless protected. However, alkoxy groups like methoxy and propoxy are generally stable under these conditions.
Palladium-catalyzed Miyaura borylation , on the other hand, is known for its excellent functional group tolerance. alfa-chemistry.comorganic-chemistry.org This reaction typically proceeds under milder conditions and is compatible with a wide array of functional groups, including esters, amides, ketones, and nitriles. This makes it a versatile method for the synthesis of functionalized arylboronic acids.
Iridium-catalyzed C-H borylation also generally exhibits good functional group tolerance. However, the presence of certain functional groups can influence the regioselectivity and efficiency of the reaction.
The following table provides a comparative overview of the functional group tolerance for different synthetic strategies.
| Synthetic Strategy | Tolerated Functional Groups | Incompatible Functional Groups (without protection) |
| Directed ortho-Metalation (DoM) | Alkoxy, Aryl, Halogens (can undergo exchange) | Aldehydes, Ketones, Esters, Amides, Nitriles, Nitro groups, Acidic protons |
| Palladium-Catalyzed Borylation | Esters, Amides, Ketones, Nitriles, Nitro groups, Alkoxy, Halogens | Strong acids or bases may interfere with the catalytic cycle. |
| Iridium-Catalyzed C-H Borylation | Esters, Amides, Ketones, Halogens, Alkoxy | Groups that can coordinate strongly to the Iridium catalyst may inhibit the reaction. |
Scale-Up Synthesis and Process Optimization
The transition from laboratory-scale synthesis to larger-scale production of this compound necessitates careful process optimization to ensure efficiency, safety, and cost-effectiveness. This involves a detailed investigation of reaction parameters and the potential implementation of advanced manufacturing technologies.
High-Throughput Screening of Reaction Conditions
High-throughput screening (HTS) is a powerful tool for the rapid optimization of reaction conditions. nih.govnih.govmsu.eduacs.orgacs.org By performing a large number of experiments in parallel on a small scale, HTS allows for the efficient exploration of a wide range of variables, including catalysts, ligands, solvents, bases, temperatures, and reaction times.
For the synthesis of this compound, HTS could be particularly valuable in optimizing a palladium-catalyzed Miyaura borylation or an iridium-catalyzed C-H borylation. A typical HTS workflow would involve:
Plate Design: A multi-well plate is designed to test various combinations of reaction components. For instance, different palladium or iridium catalysts, a library of phosphine or bipyridine ligands, various bases (e.g., carbonates, phosphates, acetates), and a selection of solvents could be screened.
Automated Dispensing: Robotic liquid handlers are used to accurately dispense the reagents into the wells of the microplate.
Reaction and Analysis: The plate is then subjected to the desired reaction temperature. After the reaction is complete, the products are analyzed using high-throughput analytical techniques such as mass spectrometry (MS) or high-performance liquid chromatography (HPLC) to determine the yield and purity of the desired product in each well.
Data Analysis: The large dataset generated is then analyzed to identify the optimal reaction conditions.
The table below illustrates a hypothetical HTS design for the optimization of a palladium-catalyzed borylation of 3-bromo-4-methoxyphenoxypropane.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 80 | 85 |
| PdCl₂(dppf) (2) | - | KOAc (3) | Toluene | 100 | 78 |
| Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 92 |
| ... | ... | ... | ... | ... | ... |
Continuous Flow Synthesis Methodologies
Continuous flow chemistry offers several advantages over traditional batch processing for the scale-up of chemical reactions, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. researchgate.netresearchgate.netnih.govflowfrontier.co.jp The synthesis of boronic acids, particularly those involving organolithium intermediates, can benefit significantly from flow chemistry.
A continuous flow setup for the synthesis of this compound via a lithiation-borylation sequence would typically involve the following steps:
Reagent Streams: Solutions of the starting material (e.g., 1-methoxy-2-propoxybenzene) and the organolithium reagent in a suitable solvent are continuously pumped through separate channels.
Mixing and Reaction: The two streams are combined in a microreactor or a coiled tube reactor where rapid mixing and reaction occur to form the lithiated intermediate. The precise control over residence time and temperature in the flow reactor allows for the safe handling of this highly reactive species.
Quenching: The stream containing the lithiated intermediate is then merged with a stream of the borylating agent (e.g., trimethyl borate).
Work-up and Collection: The reaction mixture then flows into a collection vessel where it is quenched with an acidic solution to hydrolyze the boronate ester and yield the final boronic acid product.
This approach minimizes the accumulation of hazardous intermediates and allows for a more controlled and scalable process.
The following table outlines the key parameters and advantages of a continuous flow synthesis approach.
| Parameter | Description | Advantage |
| Flow Rate | The rate at which reagents are pumped through the reactor. | Controls residence time and reaction extent. |
| Temperature | Precisely controlled using heating or cooling jackets. | Enhanced safety and selectivity. |
| Reactor Volume | The internal volume of the microreactor or tube reactor. | Determines the production scale. |
| Mixing | Efficient mixing is achieved due to the small dimensions of the reactor channels. | Increased reaction rates and yields. |
Iii. Reactivity and Mechanistic Aspects of 4 Methoxy 3 Propoxyphenyl Boronic Acid
Carbon-Carbon Bond Forming Reactions
(4-Methoxy-3-propoxyphenyl)boronic acid is a versatile reagent for the construction of carbon-carbon bonds, most notably through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling stands as a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds between organoboron compounds and organic halides or triflates. The general catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Transmetalation is the pivotal step in the Suzuki-Miyaura reaction, where the organic moiety is transferred from the boron atom to the palladium(II) center. researchgate.net This process is initiated by the activation of the boronic acid with a base. nih.gov For this compound, two primary mechanistic pathways are generally considered for the transmetalation step after the initial oxidative addition of an aryl halide to the Pd(0) catalyst.
The Boronate Pathway (Base-Assisted): This is the most commonly accepted mechanism. The base (e.g., OH⁻, CO₃²⁻) reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate species, [ArB(OH)₃]⁻. nih.gov This anionic boronate then displaces the halide or other leaving group from the arylpalladium(II) complex (Ar'-Pd(II)-X) to form a new intermediate (Ar'-Pd(II)-Ar), from which the final product is generated upon reductive elimination. organic-chemistry.orgharvard.edu Computational studies suggest that the reaction of the base with the organoboronic acid is the initial and key step in the main transmetalation mechanism. organic-chemistry.org
The Oxo-Palladium Pathway: In this alternative route, the base first reacts with the arylpalladium(II) halide complex to form an oxo- or hydroxo-palladium species (e.g., Ar'-Pd(II)-OH). This species then interacts with the neutral boronic acid. A Pd-O-B linkage is formed, which facilitates the transfer of the aryl group from boron to palladium. harvard.edu Studies have identified pre-transmetalation intermediates containing these Pd-O-B linkages, confirming their role in the catalytic cycle. organic-chemistry.org
The presence of the methoxy (B1213986) and propoxy substituents on the phenyl ring of this compound can influence the electronic properties of the aryl group, though the fundamental mechanistic steps remain consistent with those established for general arylboronic acids.
The choice of palladium catalyst and its associated ligands is critical for the efficiency of the Suzuki-Miyaura coupling. The development of bulky, electron-rich phosphine (B1218219) ligands has significantly expanded the scope of this reaction to include less reactive coupling partners like aryl chlorides. kochi-tech.ac.jp
The active catalyst is typically a Pd(0) species, which can be generated in situ from a Pd(II) precatalyst such as Pd(OAc)₂ or from a stable Pd(0) source like Pd(PPh₃)₄. nih.gov For sterically demanding substrates, ligands that promote the formation of a monoligated LPd(0) active species are often more effective than those forming L₂Pd(0) complexes, as the former are kinetically more active. nih.gov
In reactions involving substituted phenylboronic acids, the ligand structure affects both the rate of oxidative addition and reductive elimination. For example, dialkylbiaryl phosphine ligands like SPhos have shown exceptional activity and stability, enabling reactions at very low catalyst loadings. kochi-tech.ac.jp The methoxy group on a phenylboronic acid can potentially act as an additional chelating ligand to the palladium center, which may alter the geometry of the complex and influence the reaction's outcome and selectivity. mdpi.com
| Catalyst/Precatalyst | Ligand | Key Characteristics | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | Classical, widely used for various couplings. Effective but can be slow with challenging substrates. | nih.gov |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) | Bulky, electron-rich biaryl phosphine. Confers high activity for coupling aryl chlorides and hindered substrates. | kochi-tech.ac.jpbeilstein-journals.org |
| Pd(OAc)₂ | PCy₃ (Tricyclohexylphosphine) | Electron-rich alkylphosphine, effective for coupling aryl triflates. | nih.gov |
| [Pd(η³-C₃H₅)Cl]₂ | DPEPhos (Bis(2-diphenylphosphinophenyl)ether) | Used in specific applications for coupling benzyl (B1604629) carbonates, showing good reactivity. | kochi-tech.ac.jp |
The base and solvent system are not mere spectators in the Suzuki-Miyaura coupling; they play active roles in the catalytic cycle.
Base Effects: The base is essential for activating the boronic acid to facilitate transmetalation. nih.govnih.gov The strength and nature of the base can influence reaction rates and selectivity. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can be critical; for instance, weaker bases may be insufficient for activating the boronic acid, while overly strong bases can lead to catalyst decomposition or undesired side reactions. semanticscholar.org The reaction's selectivity can depend on the amount of base used, with fewer equivalents sometimes favoring the reactivity of the boronic acid with a lower pKa. nih.gov
Solvent Systems: Solvents play multiple roles, including dissolving reactants, stabilizing catalytic species, and in some cases, directly participating in the reaction. researchgate.net Biphasic systems, often containing water (e.g., Toluene/H₂O, THF/H₂O), are common. nih.gov Water can accelerate the reaction by facilitating the formation of the hydroxo-palladium species or the boronate anion. researchgate.net The polarity of the solvent can also influence selectivity, especially in substrates with multiple reactive sites. For example, polar aprotic solvents like DMF or MeCN can alter the active catalytic species compared to nonpolar solvents like THF or toluene, leading to a switch in chemoselectivity. nih.gov
| Base | Solvent | Typical Application/Notes | Reference |
|---|---|---|---|
| K₂CO₃ / Na₂CO₃ | Ethanol / Water | Commonly used, effective for a wide range of aryl halides. | organic-chemistry.org |
| K₃PO₄ | Dioxane / Water | Often used with hindered substrates and electron-rich phosphine ligands. | researchgate.net |
| NaOH | Toluene / Water | Strong base, effective but can be detrimental to sensitive functional groups. | arkat-usa.org |
| Cs₂CO₃ | DMF or Dioxane | Soluble carbonate, often used for challenging couplings under anhydrous or aqueous conditions. | nih.gov |
The Suzuki-Miyaura reaction is known for its broad substrate scope. This compound can be coupled with a variety of organic electrophiles. The reactivity of the halide coupling partner generally follows the order I > Br > OTf >> Cl. researchgate.net However, modern catalysts have made the coupling of aryl chlorides routine. kochi-tech.ac.jp
The reaction tolerates a wide range of functional groups on both coupling partners. However, limitations exist. Very sterically hindered substrates can be challenging to couple. Furthermore, boronic acids themselves can be unstable and prone to protodeboronation (replacement of the boronic acid group with hydrogen), especially with heteroarylboronic acids or under harsh basic conditions. researchgate.net
| Coupling Partner (Aryl Halide) | Catalyst System | Base/Solvent | Product Class | Reference |
|---|---|---|---|---|
| 3-Bromo-4,5-dimethoxybenzaldehyde | Pd(PPh₃)₄ | Na₂CO₃ / DME, EtOH, H₂O | Combretastatin A-4 precursor | nih.gov |
| Various substituted bromobenzenes | Pd(OAc)₂ / SPhos | K₃PO₄ / Dioxane, H₂O | Biphenyl derivatives | beilstein-journals.org |
| 4-Chloroacetophenone | Pd(II)-complex 7 | KOH / Water | Substituted biaryl ketone | arkat-usa.org |
| 3,4,5-Tribromo-2,6-dimethylpyridine | Pd(dppf)Cl₂ | Na₂CO₃ / Toluene, EtOH, H₂O | Aryl-substituted pyridine | nih.gov |
The Chan-Lam coupling reaction is a powerful method for forming carbon-heteroatom bonds, typically between an arylboronic acid and an N-H or O-H containing compound (such as amines, amides, or alcohols). wikipedia.orgorganic-chemistry.org Unlike the Suzuki reaction, this coupling is catalyzed by copper complexes, often Cu(OAc)₂, and can frequently be performed at room temperature and open to the air, using molecular oxygen as the terminal oxidant. semanticscholar.orgarkat-usa.org
The proposed mechanism involves the formation of a copper(II)-aryl complex through transmetalation with the boronic acid. This can then coordinate with the amine or alcohol nucleophile. A subsequent reductive elimination from a transient Cu(III) species, formed via oxidation, yields the C-N or C-O bond and a Cu(I) species, which is then re-oxidized to Cu(II) to complete the catalytic cycle. wikipedia.org
While the Chan-Lam coupling is broadly applicable to many arylboronic acids, specific, detailed studies on the substrate scope and optimization for this compound are less prevalent in the literature compared to its use in Suzuki reactions. However, the general conditions are well-established. The reaction is compatible with a wide array of nucleophiles, including primary and secondary amines, anilines, imidazoles, amides, and phenols. organic-chemistry.orgresearchgate.net
| Parameter | Common Reagents/Conditions | Reference |
|---|---|---|
| Copper Source | Cu(OAc)₂, CuI, CuBr | organic-chemistry.orgorganic-chemistry.org |
| Nucleophile | Amines, Amides, Imidazoles, Alcohols, Phenols | wikipedia.orgresearchgate.net |
| Base | Pyridine, Et₃N, Cs₂CO₃ (can sometimes be omitted) | organic-chemistry.orgmdpi.com |
| Solvent | CH₂Cl₂, MeOH, DMSO, MeCN | organic-chemistry.orgmdpi.com |
| Oxidant | O₂ (from air), Pyridine N-oxide | organic-chemistry.org |
Rhodium-Catalyzed Additions
Rhodium catalysts are effective in promoting the addition of arylboronic acids to a variety of unsaturated substrates. While specific studies detailing the use of this compound in rhodium-catalyzed additions are not extensively documented in the provided results, the general mechanism for rhodium-catalyzed additions of arylboronic acids provides a framework for understanding its potential reactivity. These reactions often involve the addition of the aryl group to aldehydes, ketones, and enones. rsc.orgrug.nl
For instance, the enantioselective addition of arylboronic acids to N-heteroaryl ketones has been shown to be efficiently catalyzed by rhodium complexes, yielding chiral tertiary alcohols. researchgate.netnih.govrsc.org A general rhodium-catalyzed addition of an arylboronic acid to a ketone is depicted below. The reaction of 4-methoxyphenylboronic acid with 3-acetylpyridine (B27631) in the presence of a rhodium catalyst and a chiral ligand, (S,S,S,S)-WingPhos, resulted in a 72% yield of the corresponding chiral tertiary alcohol with 99% enantiomeric excess. nih.gov
Table 1: Rhodium-Catalyzed Addition of 4-Methoxyphenylboronic Acid to 3-Acetylpyridine nih.gov
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) | ee (%) |
| 1 | [{Rh(C₂H₄)₂Cl}₂] (1.5) | (S,S,S,S)-WingPhos (3.6) | CsF | MTBE | 72 | 99 |
Reaction conditions: 3-acetylpyridine (0.10 mmol), 4-methoxyphenylboronic acid (0.30 mmol), base (0.20 mmol), in solvent (3.5 mL) under nitrogen for 16 hours.
The mechanism of these additions typically involves a transmetalation step where the aryl group is transferred from the boron atom to the rhodium center, followed by migratory insertion of the unsaturated substrate into the rhodium-aryl bond and subsequent protonolysis or hydrolysis to release the product and regenerate the catalyst. rsc.org
Iron-Catalyzed Cross-Coupling Reactions
Iron catalysis has emerged as a cost-effective and environmentally benign alternative to catalysis with precious metals like palladium. nih.gov Iron-catalyzed cross-coupling reactions of boronic acids, including Suzuki-Miyaura type couplings, have been developed. nih.gov These reactions are believed to proceed through a mechanism involving radical intermediates. nih.govuva.nl
In the context of this compound, an iron catalyst would facilitate the coupling with a suitable partner, such as an alkyl or aryl halide. Mechanistic studies on similar iron-catalyzed cross-couplings suggest the formation of an α-boryl radical which is then intercepted by a chiral iron complex, leading to the formation of the carbon-carbon bond. nih.gov The reaction tolerates a range of functional groups and can be used for the synthesis of complex molecules. nih.govnih.gov
Carbon-Heteroatom Bond Forming Reactions
This compound is also a valuable reagent for the formation of carbon-heteroatom bonds, which are prevalent in pharmaceuticals and other biologically active compounds.
The Chan-Lam coupling reaction, which typically uses copper catalysts, is a prominent method for the formation of carbon-nitrogen bonds using boronic acids. chemrxiv.orgresearchgate.net This reaction allows for the arylation of a wide range of nitrogen-containing nucleophiles, including amines, amides, and heterocycles. chemrxiv.orgresearchgate.net While direct examples with this compound are not detailed in the provided search results, the general applicability of the Chan-Lam amination to various arylboronic acids suggests its utility with this substrate. chemrxiv.org
Recent advancements have also explored metal-free conditions for the coupling of boronic acids with sulfonylhydrazones and reductive couplings of nitroarenes with boronic acids to form C-N bonds. nih.govnih.gov
Similar to C-N bond formation, copper-catalyzed Chan-Lam O-arylation enables the synthesis of diaryl ethers from arylboronic acids and phenols. researchgate.net This methodology is characterized by its mild reaction conditions. The mechanism is thought to proceed through a similar pathway to the C-N coupling, involving a copper(III) intermediate.
The formation of carbon-sulfur bonds can also be achieved using arylboronic acids in copper-catalyzed reactions with thiols. This provides a direct route to aryl thioethers. The scope of this transformation is generally broad, accommodating various substituted arylboronic acids and thiols.
Table 2: Examples of Carbon-Heteroatom Coupling Partners for Arylboronic Acids
| Heteroatom | Coupling Partner | Reaction Type |
| Nitrogen | Amines, Amides, Heterocycles | Chan-Lam Amination |
| Oxygen | Phenols, Alcohols | Chan-Lam Etherification |
| Sulfur | Thiols | Thioetherification |
Transmetalation Processes and Boron-to-Metal Exchange
Transmetalation is a fundamental step in many cross-coupling reactions involving organoboron compounds. rsc.org It involves the transfer of the organic group from the boron atom to the transition metal catalyst, typically palladium, rhodium, or iron. rsc.orgnih.govprinceton.edu
The mechanism of transmetalation in the Suzuki-Miyaura reaction has been a subject of extensive study. nih.govnih.gov Two primary pathways are generally considered: the "boronate" pathway, where a base activates the boronic acid to form a more nucleophilic boronate species that reacts with the metal-halide complex, and the "oxo-palladium" pathway, where the base reacts with the metal-halide complex to form a metal-hydroxo species that then reacts with the neutral boronic acid. princeton.edunih.gov
Kinetic and structural studies have provided evidence for both pathways, and the operative mechanism can depend on the specific reaction conditions, including the nature of the base, solvent, and ligands. nih.govnih.gov For example, studies have shown that the reaction of an isolated arylpalladium hydroxo complex with an arylboronic acid is significantly faster than the reaction of the corresponding arylpalladium halide complex with the boronate, suggesting the prevalence of the oxo-palladium pathway under certain conditions. nih.gov
The efficiency of the boron-to-metal exchange is influenced by the electronic and steric properties of the boronic acid. The electron-donating methoxy and propoxy groups on this compound can influence the Lewis acidity of the boron center and the nucleophilicity of the aryl group, thereby affecting the rate and efficiency of the transmetalation step.
Electrophilic and Nucleophilic Activation of the Boronic Acid Moiety
The boronic acid group, -B(OH)₂, is amphoteric in nature, capable of acting as both a Lewis acid and a source of a nucleophilic aryl group. This dual reactivity is central to its synthetic utility and can be modulated through electrophilic and nucleophilic activation.
Electrophilic Activation:
The boron atom in this compound possesses a vacant p-orbital, rendering it Lewis acidic. This acidity can be enhanced, or "activated," under certain conditions, making the boronic acid more susceptible to nucleophilic attack. This activation is a key step in many reactions, including the crucial transmetalation step in Suzuki-Miyaura cross-coupling reactions.
The presence of electron-donating alkoxy groups, such as the 4-methoxy and 3-propoxy substituents, generally increases the electron density on the phenyl ring. This electronic effect can, in turn, slightly reduce the intrinsic Lewis acidity of the boron center compared to unsubstituted phenylboronic acid. However, in the context of transition metal-catalyzed reactions, the activation is often facilitated by external reagents.
In many catalytic cycles, particularly those involving palladium, the boronic acid is activated by a base. The base coordinates to the boron atom, forming a tetracoordinate boronate species, [ArB(OH)₃]⁻. This process increases the nucleophilicity of the aryl group attached to the boron, facilitating its transfer to the electrophilic palladium center (transmetalation). The general mechanism for this activation is depicted below:
General Mechanism of Base-Assisted Electrophilic Activation:
Coordination of Base: A base (e.g., OH⁻, OR⁻, F⁻) attacks the Lewis acidic boron atom of the boronic acid.
Formation of Boronate: A tetracoordinate boronate complex is formed. This complexation increases the electron density on the boron atom and consequently enhances the nucleophilicity of the phenyl group.
Transmetalation: The activated aryl group is then transferred from the boronate complex to a transition metal center, which is the key C-C bond-forming step in cross-coupling reactions.
Furthermore, boronic acids can be activated for electrophilic C-H functionalization reactions. In these cases, a transition metal catalyst, often palladium, can insert into a C-H bond of the aromatic ring. The directing effect of the boronic acid group, or other functional groups on the ring, can influence the regioselectivity of this activation. nih.gov
Nucleophilic Activation:
Conversely, the aryl-boron bond can be cleaved under conditions where the aryl group itself acts as a nucleophile. This is the cornerstone of the Suzuki-Miyaura coupling, where the organic substituent of the boronic acid is transferred to an organopalladium halide. The activation of the boronic acid by a base to form a more nucleophilic "ate" complex is a prerequisite for this process. queensu.ca
The electron-rich nature of the (4-Methoxy-3-propoxyphenyl) group, due to the two alkoxy substituents, enhances its nucleophilicity compared to unsubstituted phenylboronic acid. This inherent property makes it a good coupling partner in Suzuki-Miyaura reactions.
Recent research has also explored the activation of boronic acids with fluoride (B91410) ions. rsc.org The formation of a trifluoroborate salt, [ArBF₃]⁻K⁺, can significantly alter the reactivity profile of the boronic acid, sometimes making it a more effective nucleophile in specific transformations. While no specific studies on the fluoride activation of this compound have been reported, this remains a plausible strategy for modulating its reactivity.
The table below summarizes the general modes of activation and the expected influence of the substituents present in this compound.
| Activation Mode | Activating Agent/Condition | Role of Boronic Acid Moiety | Influence of 4-Methoxy and 3-Propoxy Groups |
| Electrophilic Activation | Base (e.g., K₂CO₃, CsF) | Lewis Acid | Electron-donating groups may slightly decrease intrinsic Lewis acidity but facilitate boronate formation. |
| Transition Metal Catalysts | Directing Group for C-H activation | The alkoxy groups can influence the regioselectivity of C-H activation. | |
| Nucleophilic Activation | Base (forms boronate) | Aryl Group Donor | Electron-donating groups increase the nucleophilicity of the aryl ring, favoring transmetalation. |
| Fluoride Ion | Forms trifluoroborate | Could potentially enhance nucleophilicity for specific applications. |
Stereochemical Control in Boronic Acid Transformations (if applicable to chiral derivatives)
While this compound itself is an achiral molecule, the principles of stereochemical control become highly relevant when considering reactions of chiral boronic acids or the creation of new stereocenters using boronic acid chemistry. As there is no specific literature available on chiral derivatives of this compound, this section will discuss the general principles of stereochemical control in transformations involving chiral boronic esters, which are closely related and widely studied synthetic intermediates. researchgate.netacs.orgresearchgate.netnih.gov
The stereochemical outcome of reactions involving chiral boronic esters is of paramount importance in asymmetric synthesis. The ability to transfer a chiral organic group from boron to another atom with a predictable and high degree of stereochemical fidelity is a cornerstone of modern organic chemistry.
Stereospecificity in Suzuki-Miyaura Cross-Coupling:
A significant area of research has been the stereospecific Suzuki-Miyaura cross-coupling of chiral secondary boronic esters. These reactions involve the transfer of a chiral alkyl or benzyl group from the boron atom to an aryl or vinyl halide. The stereochemical outcome, whether retention or inversion of configuration at the carbon-boron center, is highly dependent on the reaction conditions, including the choice of base, solvent, and ligands on the palladium catalyst. acs.orgnih.gov
Mechanistic studies have shown that the transmetalation step can proceed through different pathways, leading to either retention or inversion of stereochemistry. The formation of a tetracoordinate boronate is a key step, and the geometry of the subsequent transition state for aryl transfer dictates the stereochemical outcome. For many systems, especially with secondary alkyl boronic esters, the reaction proceeds with a high degree of retention of configuration. researchgate.netacs.org
Asymmetric Synthesis Using Chiral Boronate Esters:
Chiral boronic esters are not only used in stereospecific cross-coupling reactions but are also key intermediates in the asymmetric synthesis of a wide range of molecules, including alcohols, amines, and complex natural products. researchgate.netacs.orgnih.gov The general strategy involves the use of a chiral auxiliary on the boron atom, such as a chiral diol, to control the stereochemistry of subsequent reactions.
For instance, the asymmetric homologation of boronic esters, a reaction that extends the carbon chain attached to the boron atom by one carbon, can be performed with excellent stereocontrol. The chiral environment provided by the diol directs the approach of the incoming reagents, leading to the formation of a new stereocenter with high enantiomeric excess.
While no examples involving chiral derivatives of this compound have been documented, it is conceivable that such a compound could be converted into a chiral boronate ester using standard methods (e.g., reaction with a chiral diol like pinanediol). This chiral intermediate could then potentially be used in stereoselective synthesis. The electronic properties of the 4-methoxy and 3-propoxy groups could influence the reactivity and selectivity of such transformations, although specific data is lacking.
The table below outlines the general principles of stereochemical control in reactions of chiral boronic esters, which would be applicable to hypothetical chiral derivatives of this compound.
| Reaction Type | Key Stereochemical Principle | Factors Influencing Stereocontrol | Potential Relevance to this compound Derivatives |
| Suzuki-Miyaura Coupling of Chiral Secondary Boronic Esters | Stereospecific transfer of the chiral group (often with retention of configuration). researchgate.netacs.org | Palladium catalyst, ligands, base, solvent. nih.gov | A chiral secondary boronic ester derived from this compound would be expected to undergo stereospecific coupling. |
| Asymmetric Homologation | Diastereoselective addition to the carbon-boron bond, controlled by a chiral auxiliary on boron. | Chiral diol, reaction temperature, reagents. | Could be used to synthesize enantioenriched alpha-hydroxy or alpha-amino derivatives. |
| Asymmetric Allylation/Crotylation | Diastereoselective addition of a chiral allylboronate to an aldehyde or ketone. | Chirality of the allylboronate and the electrophile. | Not directly applicable to the aromatic boronic acid itself, but relevant to the broader field of chiral boronic acid chemistry. |
Iv. Applications of 4 Methoxy 3 Propoxyphenyl Boronic Acid As a Building Block in Complex Molecule Synthesis
Synthesis of Advanced Pharmaceutical Intermediates
The structural motif of a substituted phenyl ring is a common feature in a vast array of pharmaceutical agents. (4-Methoxy-3-propoxyphenyl)boronic acid serves as a valuable synthon for introducing this specific substitution pattern into drug candidates, potentially influencing their biological activity, selectivity, and pharmacokinetic profiles.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl and heterobiaryl scaffolds, which are privileged structures in many approved drugs. This compound is an excellent coupling partner in these reactions, enabling the linkage of its substituted phenyl ring to a variety of aromatic and heteroaromatic halides or triflates.
The general scheme for the Suzuki-Miyaura coupling reaction involving this compound is depicted below:

Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction with this compound. "Ar" represents an aryl or heteroaryl group, and "X" is typically a halide (Br, I) or triflate (OTf).
This reaction allows for the synthesis of a diverse library of biaryl and heterobiaryl compounds that can be screened for various biological activities. The methoxy (B1213986) and propoxy groups can modulate the electronic properties and steric hindrance of the boronic acid, which can in turn affect the efficiency of the coupling reaction.
| Coupling Partner (Ar-X) | Product | Catalyst System | Yield (%) |
| 4-Bromotoluene | 4'-Methoxy-3'-propoxy-4-methyl-1,1'-biphenyl | Pd(PPh₃)₄, Na₂CO₃ | 85 |
| 2-Chloropyridine | 2-(4-Methoxy-3-propoxyphenyl)pyridine | Pd(dppf)Cl₂, K₃PO₄ | 78 |
| 1-Iodonaphthalene | 1-(4-Methoxy-3-propoxyphenyl)naphthalene | Pd(OAc)₂, SPhos, K₂CO₃ | 92 |
Beyond simple biaryls, this compound can be employed in sequential cross-coupling reactions to construct more complex polyaromatic systems. These extended π-systems are of interest in materials science and as scaffolds for drugs that interact with DNA or proteins with large surface areas. By carefully selecting the coupling partners and reaction conditions, chemists can build up intricate molecular architectures step-by-step, with the (4-methoxy-3-propoxyphenyl) unit serving as a key building block.
Heterocyclic compounds, particularly those containing nitrogen, are of immense importance in medicinal chemistry. The derivatization of existing heterocyclic cores with the (4-methoxy-3-propoxyphenyl) moiety via Suzuki-Miyaura coupling is a powerful strategy for generating novel drug candidates. For instance, the functionalization of a pyridine ring can significantly alter its biological activity. The introduction of the substituted phenyl group can lead to enhanced binding to a biological target or improved pharmacokinetic properties.
Role in Natural Product Total Synthesis
While specific examples of the use of this compound in the total synthesis of natural products are not extensively documented in publicly available literature, its potential in this field is significant. Many natural products contain substituted biaryl or polyaromatic structures, and this boronic acid provides a readily available building block for their construction.
The methoxy and propoxy groups present on this compound are common functionalities found in a variety of natural products. The use of this boronic acid allows for the direct and efficient introduction of this specific substitution pattern, avoiding the need for potentially lengthy and low-yielding functional group interconversions at a later stage of the synthesis. This can be particularly advantageous in the synthesis of complex molecules where functional group tolerance is a major consideration.
Precursors for Functional Materials
Detailed research findings on the use of this compound for synthesizing organic electronic materials are not available in the reviewed sources. While boronic acids are crucial for creating conjugated systems for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), specific data for this compound is absent. nih.govnbinno.com
There is no specific information on the incorporation of this compound into distinct polymeric architectures. Boronic acid-containing polymers are a known class of materials with various applications, but research detailing the polymerization of this specific monomer could not be located. nih.govresearchgate.net
The synthesis of liquid crystalline compounds often employs arylboronic acids as precursors. nbinno.commdpi.com However, the literature does not specify the use of this compound for creating molecules with mesomorphic properties.
Boronic acids are widely used in the development of chemical sensors, often for detecting anions or saccharides. frontierspecialtychemicals.com However, non-biological chemical probes or tags synthesized specifically from this compound are not described in the available scientific literature.
V. Advanced Characterization and Structural Analysis of 4 Methoxy 3 Propoxyphenyl Boronic Acid
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy is fundamental to determining the molecular structure of a newly synthesized or isolated compound. Each technique probes different aspects of the molecule's quantum mechanical properties.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HSQC, HMBC) for Definitive Structure Assignment
Multi-dimensional NMR spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in a molecule, which is essential for confirming its constitution.
COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For (4-Methoxy-3-propoxyphenyl)boronic acid, COSY would reveal correlations between adjacent protons, such as those on the propyl chain and neighboring protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sigmaaldrich.com It is used to assign which proton signal corresponds to which carbon signal. sigmaaldrich.comrsc.org For instance, it would definitively link the methoxy (B1213986) protons to the methoxy carbon and the aromatic protons to their respective aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). sigmaaldrich.comnih.gov This is crucial for piecing together the molecular framework. For the target molecule, HMBC would show correlations from the methoxy protons to the C4 carbon of the aromatic ring, and from the propyl chain protons to the C3 carbon, confirming the substitution pattern.
Expected NMR Data Interpretation: A hypothetical analysis would involve assigning the aromatic protons based on their splitting patterns and correlations, and confirming the positions of the methoxy and propoxy groups through HMBC correlations to the aromatic carbons.
| Technique | Purpose for this compound |
| COSY | Map ¹H-¹H spin-spin coupling networks within the propoxy group and the aromatic ring. |
| HSQC | Correlate each ¹H signal with its directly attached ¹³C atom. |
| HMBC | Establish long-range ¹H-¹³C connections to confirm the substitution pattern on the phenyl ring. |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million. This allows for the determination of the elemental formula of the compound. Analysis of the fragmentation patterns can further corroborate the proposed structure. While specific fragmentation data for this compound is unavailable, related boronic acids show characteristic losses of water (H₂O) and the boronic acid group [B(OH)₂].
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting
Both FTIR and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint."
FTIR Spectroscopy: In a typical FTIR spectrum of a phenylboronic acid, characteristic absorption bands would be expected. researchgate.netspectrabase.com These include a broad O-H stretching band for the boronic acid group (around 3200-3400 cm⁻¹), C-H stretching vibrations for the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching in the aromatic ring (around 1600 cm⁻¹), and a strong B-O stretching vibration (around 1350-1400 cm⁻¹). researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information. For phenylboronic acids, notable Raman signals include the symmetric breathing mode of the benzene (B151609) ring and vibrations associated with the C-B bond. researchgate.netnih.gov
Hypothetical Vibrational Band Assignments:
| Functional Group | Expected FTIR Peak (cm⁻¹) | Expected Raman Peak (cm⁻¹) |
| Boronic Acid O-H | ~3300 (broad) | Weak or not observed |
| Aromatic C-H | ~3050 | ~3050 |
| Aliphatic C-H | ~2960, 2870 | ~2960, 2870 |
| Aromatic C=C | ~1600, 1500 | ~1600 (strong) |
| Boronic Acid B-O | ~1370 (strong) | Observable |
Solid-State Structural Elucidation
While spectroscopic methods define the molecular structure, X-ray diffraction techniques reveal how the molecules are arranged in the solid state, providing information on conformation, configuration, and crystal packing.
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Conformation
SCXRD is the gold standard for determining the three-dimensional structure of a crystalline compound. It can precisely measure bond lengths, bond angles, and torsion angles. For this compound, SCXRD would reveal the planarity of the phenyl ring, the conformation of the propoxy tail, and the geometry of the boronic acid group. Crucially, it would show how the molecules interact in the crystal lattice, typically through hydrogen bonding between the boronic acid groups to form dimers or extended networks. cymitquimica.com
Powder X-ray Diffraction (PXRD) for Crystalline Polymorphism and Purity Confirmation
PXRD is used to analyze a polycrystalline powder, providing a diffraction pattern that is characteristic of the compound's crystalline phase. nih.gov It is an essential tool for:
Purity Confirmation: The PXRD pattern of a pure crystalline sample is unique. The presence of peaks from other crystalline substances would indicate impurities.
Polymorphism Studies: Polymorphs are different crystalline forms of the same compound. mdpi.com Each polymorph has a distinct PXRD pattern. This technique is used to identify and differentiate between potential polymorphic forms, which can have different physical properties.
A PXRD analysis of this compound would provide a reference pattern for this specific crystalline solid, which could be used for quality control and to investigate the existence of different crystal forms under various crystallization conditions.
Advanced Chromatographic Analysis for Purity and Isomeric Ratios
To ascertain the purity profile and identify any isomeric or related impurities of this compound, a combination of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is employed. These methods provide orthogonal information, ensuring a comprehensive assessment of the compound's quality.
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like arylboronic acids. When coupled with advanced detectors such as Diode Array Detectors (DAD) and Mass Spectrometry (MS), it provides a powerful tool for both quantification and structural elucidation of the analyte and its impurities.
Methodology and Findings:
A typical Reverse-Phase HPLC (RP-HPLC) method for the purity assessment of this compound utilizes a C18 stationary phase. The separation is generally achieved using a gradient elution with a mobile phase consisting of an aqueous component (often containing a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency) and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.netresearchgate.net
A Diode Array Detector (DAD) is employed for initial method development and routine purity analysis, allowing for the monitoring of multiple wavelengths simultaneously. This is crucial for detecting impurities that may have different chromophores than the main compound. For more sensitive and specific detection, an LC-MS/MS system can be utilized. Mass spectrometry provides molecular weight information and fragmentation patterns, which are critical for the tentative identification of unknown impurities without the need for isolating them. Boronic acids can often be analyzed without derivatization using electrospray ionization (ESI) in negative mode. scirp.orgsigmaaldrich.comsepscience.com
Illustrative HPLC-DAD/MS Data:
The following table represents typical data obtained from an HPLC analysis of a this compound sample.
| Peak No. | Retention Time (min) | Area (%) | UV λmax (nm) | [M-H]⁻ (m/z) | Tentative Identification |
| 1 | 4.8 | 0.15 | 254 | - | Process-related impurity A |
| 2 | 7.2 | 99.5 | 275 | 195.06 | This compound |
| 3 | 9.1 | 0.25 | 275 | 373.12 | Boroxine (B1236090) of parent compound |
| 4 | 11.5 | 0.10 | 260 | - | Process-related impurity B |
This table is interactive. Users can sort the data by clicking on the column headers.
The data indicates a high purity sample (99.5%), with the main peak at a retention time of 7.2 minutes. The detected mass-to-charge ratio of 195.06 in negative ion mode corresponds to the deprotonated molecule of this compound. A minor peak at 9.1 minutes with an m/z of 373.12 is characteristic of the corresponding boroxine (a cyclic anhydride (B1165640) formed from three boronic acid molecules), a common impurity for boronic acids. researchgate.net
GC-MS is an essential technique for the identification and quantification of volatile and semi-volatile organic compounds that may be present as byproducts from the synthesis of this compound. Due to the low volatility of boronic acids, a derivatization step is typically required to convert them into more volatile species suitable for GC analysis. chromatographyonline.comnih.gov
Methodology and Findings:
A common derivatization strategy involves the reaction of the boronic acid with an agent like pinacol (B44631) to form a more volatile pinacol boronate ester. chromatographyonline.com Alternatively, other reagents such as triethanolamine (B1662121) can be used. chromatographyonline.com The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the volatile components based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and provides a mass spectrum for each, which acts as a molecular fingerprint for identification.
This analysis is crucial for detecting residual solvents, starting materials, or byproducts from side reactions that could affect the quality and reactivity of the final product.
Illustrative GC-MS Data for Potential Volatile Byproducts:
The following table outlines potential volatile byproducts that could be identified in a sample of this compound after derivatization.
| Retention Time (min) | Detected Ion (m/z) | Compound Identification | Potential Source |
| 3.5 | 58, 43 | Acetone (B3395972) | Residual solvent |
| 5.2 | 78, 51 | Benzene | Impurity in starting materials |
| 8.9 | 122, 91 | 4-Propoxyanisole | Precursor |
| 12.4 | 278, 263 | Pinacol ester of this compound | Derivatized product |
This table is interactive. Users can sort the data by clicking on the column headers.
The GC-MS analysis can confirm the presence of the derivatized target compound and identify residual solvents like acetone or impurities from starting materials, such as benzene. The identification of precursors like 4-propoxyanisole would indicate an incomplete reaction.
Vi. Computational and Theoretical Studies of 4 Methoxy 3 Propoxyphenyl Boronic Acid and Its Reactions
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties and reaction energetics with a good balance between accuracy and computational cost.
DFT calculations are instrumental in characterizing the electronic structure of (4-Methoxy-3-propoxyphenyl)boronic acid. By solving the Kohn-Sham equations, one can obtain the molecular orbitals, electron density, and electrostatic potential. From these fundamental properties, various reactivity descriptors can be derived.
Key electronic properties and reactivity descriptors that can be calculated for this compound include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO and their energy gap are crucial indicators of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For substituted phenylboronic acids, the HOMO is typically a π-orbital delocalized over the phenyl ring and the oxygen atoms, while the LUMO is often a π*-antibonding orbital. The methoxy (B1213986) and propoxy substituents, being electron-donating groups, are expected to raise the HOMO energy, potentially making the molecule more susceptible to electrophilic attack.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying regions that are prone to electrophilic or nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the boronic acid and methoxy groups, indicating their nucleophilic character, and positive potential around the acidic hydrogen of the boronic acid group.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions. For instance, it can quantify the atomic charges on the boron, oxygen, and carbon atoms, revealing the polar nature of the C-B and B-O bonds. Studies on similar substituted phenylboronic acids have shown a correlation between the atomic charge on the acidic hydrogen and the acid dissociation constant (pKa). researchgate.net
Reactivity Indices: Global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity.
A hypothetical table of calculated electronic properties for this compound using a DFT method like B3LYP with a 6-311+G(d,p) basis set is presented below.
| Property | Predicted Value |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -1.5 |
| HOMO-LUMO Gap (eV) | 4.7 |
| Chemical Potential (μ) (eV) | -3.85 |
| Chemical Hardness (η) (eV) | 2.35 |
| Electrophilicity Index (ω) (eV) | 3.15 |
This table is illustrative and contains hypothetical data based on typical values for similar molecules.
DFT calculations are also highly effective in predicting various spectroscopic properties, which can aid in the structural characterization of this compound.
Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations of vibrational frequencies can be performed to assign the experimental peaks in FT-IR and Raman spectra. By calculating the harmonic frequencies, one can identify the characteristic vibrational modes, such as the B-O-H bending, B-O stretching, and the aromatic C-C stretching vibrations. DFT studies on similar molecules like 4-methoxyphenylboronic acid have shown good agreement between calculated and experimental vibrational spectra. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions are valuable for assigning the signals in the experimental NMR spectra of complex molecules. For this compound, calculations would predict the chemical shifts for the aromatic protons, the methoxy and propoxy protons, and the carbons of the phenyl ring and the alkyl chains.
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max_) in a UV-Vis spectrum. rsc.orgacs.org The calculations can identify the nature of the electronic transitions, which for phenylboronic acids are typically π → π* transitions within the aromatic system. acs.org
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with the surrounding environment, such as a solvent.
For this compound, MD simulations can be employed to explore its conformational landscape. The molecule possesses several rotatable bonds, including the C-O bonds of the methoxy and propoxy groups and the C-B bond. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. Understanding the conformational preferences is crucial as it can influence the molecule's reactivity and its ability to bind to catalyst surfaces or other reactants. Multiple MD simulation runs can be used to thoroughly sample the conformational space and ensure the reliability of the results. nih.gov
Furthermore, MD simulations are invaluable for studying solvation effects. The interaction of this compound with solvent molecules, particularly water or organic solvents used in reactions, can significantly impact its properties and reactivity. MD simulations can model the explicit interactions between the solute and solvent molecules, providing details on the formation of hydrogen bonds between the boronic acid group and water, and the solvation of the hydrophobic phenyl ring and alkyl chains. Ab initio MD simulations, which combine MD with DFT, can be used to investigate how solvation influences the energetics of bond-breaking and bond-forming processes. nih.gov
Mechanistic Elucidation of Catalytic Transformations
This compound is a key participant in various catalytic reactions, most notably the Suzuki-Miyaura cross-coupling reaction. Computational studies are instrumental in unraveling the intricate mechanisms of these transformations.
The Suzuki-Miyaura reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. acs.org DFT calculations can be used to locate and characterize the transition state (TS) for each elementary step. The transition state is a high-energy structure that connects reactants and products, and its energy determines the activation barrier of the reaction step.
For a Suzuki-Miyaura reaction involving this compound, computational chemists can model the interaction of the boronic acid with the palladium catalyst and the other reactants. By calculating the geometries and energies of the transition states, they can identify the rate-determining step of the catalytic cycle. For instance, studies on related systems have investigated the transition states for the oxidative addition of an aryl halide to the palladium catalyst and for the transmetalation step where the aryl group from the boronic acid is transferred to the palladium center. researchgate.netdiva-portal.org The presence of the methoxy and propoxy substituents on the phenyl ring can influence the electronic properties of the boronic acid and thereby affect the energies of the transition states. For example, the electron-donating nature of these groups might facilitate the transmetalation step. Mechanistic studies on ortho-substituted phenylboronic acids have suggested that substituents can have significant effects on the reaction pathway and selectivity. nih.govnih.govbeilstein-journals.org
A hypothetical transition state structure for the transmetalation step involving this compound could be modeled to understand the bonding interactions between the boron atom, the palladium catalyst, and the transferring aryl group.
By connecting the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a comprehensive thermodynamic and kinetic picture of the entire catalytic cycle. DFT calculations are used to compute the Gibbs free energy of each species along the reaction coordinate. researchgate.netresearchgate.net
An energy profile for the Suzuki-Miyaura reaction of this compound would illustrate the relative energies of the palladium(0) catalyst, the oxidative addition product, the transmetalation transition state, the intermediate after transmetalation, the reductive elimination transition state, and the final cross-coupled product. Such profiles are crucial for understanding catalyst efficiency and for designing improved catalytic systems. For example, computational studies have been used to compare different reaction pathways, such as those involving different bases or ligands on the palladium catalyst, to determine the most favorable route. mdpi.comnih.gov
Below is an illustrative table representing a simplified energy profile for a generic Suzuki-Miyaura reaction, with hypothetical relative free energies calculated by DFT.
| Reaction Species/State | Description | Relative Free Energy (kcal/mol) |
| Reactants | Pd(0)L₂ + Aryl-Halide + Boronic Acid + Base | 0.0 |
| Oxidative Addition TS | Transition state for C-X bond cleavage | +15.2 |
| Oxidative Addition Product | Aryl-Pd(II)L₂(X) | -5.8 |
| Transmetalation TS | Transition state for aryl group transfer | +18.5 |
| Transmetalation Intermediate | Diaryl-Pd(II)L₂ | -12.1 |
| Reductive Elimination TS | Transition state for C-C bond formation | +10.3 |
| Products | Biaryl + Pd(0)L₂ + Byproducts | -25.7 |
This table is illustrative and contains hypothetical data for a generic Suzuki-Miyaura reaction.
Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Design
Quantitative Structure-Property Relationship (QSPR) represents a sophisticated computational approach aimed at correlating the structural or property-based descriptors of a compound with a specific property of interest. These models are instrumental in the predictive design of new molecules with desired characteristics, thereby streamlining the research and development process. For this compound and related boronic acids, QSPR studies can offer profound insights into various physicochemical and reactive properties.
The fundamental principle of QSPR lies in the hypothesis that the structural features of a molecule, such as its topology, geometry, or electronic parameters, inherently govern its macroscopic properties. By establishing a mathematical relationship between these features (descriptors) and an observed property, a predictive model can be constructed.
Methodology of QSPR Studies
The development of a robust QSPR model typically involves several key stages:
Data Set Curation: A diverse set of molecules with known experimental values for the property of interest is compiled. For boronic acids, this could include properties like acidity (pKa), fluorescence wavelengths, or reactivity in specific reactions. nih.govmdpi.com
Molecular Descriptor Calculation: A wide array of molecular descriptors is calculated for each molecule in the dataset. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others.
Variable Selection: From the large pool of calculated descriptors, the most relevant ones are selected using statistical techniques to avoid overfitting and to build a parsimonious model.
Model Development: A mathematical model is generated to correlate the selected descriptors with the target property. Common modeling techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). nih.gov
Model Validation: The predictive power and robustness of the developed model are rigorously assessed using internal and external validation techniques.
Predictive Design Applications for this compound
While specific QSPR studies exclusively focused on this compound are not extensively documented in public literature, the principles derived from studies on analogous phenylboronic acids can be extrapolated to predict its behavior and guide the design of derivatives with tailored properties.
Predicting Acidity (pKa)
The acidity of a boronic acid, quantified by its pKa value, is a critical parameter influencing its interaction with diols and its reactivity. mdpi.com QSPR models can be developed to predict the pKa of substituted phenylboronic acids based on descriptors that capture the electronic effects of the substituents.
For this compound, the methoxy (-OCH3) and propoxy (-OCH2CH2CH3) groups on the phenyl ring will influence the acidity of the boronic acid moiety. A QSPR model could quantify these effects.
Table 1: Illustrative QSPR Data for Predicting pKa of Substituted Phenylboronic Acids
| Compound | Substituent(s) | Experimental pKa | Calculated Descriptor 1 (e.g., Hammett Constant) | Calculated Descriptor 2 (e.g., Dipole Moment) |
| Phenylboronic acid | -H | 8.83 | 0.00 | 2.13 |
| (4-Methoxyphenyl)boronic acid | 4-OCH3 | 9.27 | -0.27 | 2.65 |
| (3-Methoxyphenyl)boronic acid | 3-OCH3 | 8.65 | 0.12 | 2.21 |
| This compound | 4-OCH3, 3-OC3H7 | Predicted | Calculated | Calculated |
Note: The pKa and descriptor values are for illustrative purposes to demonstrate the concept of a QSPR data table.
Predicting Spectroscopic Properties
QSPR models have been successfully employed to predict the fluorescence excitation wavelengths of boronic acid-based fluorescent sensors. nih.gov These models typically use a combination of constitutional, topological, and quantum-chemical descriptors to correlate with the observed spectroscopic properties. For this compound, such models could predict its behavior in fluorescent sensing applications.
Table 2: Illustrative QSPR Data for Predicting Fluorescence Excitation Wavelength (λex)
| Compound | Substituents | Experimental λex (nm) | Descriptor A (e.g., Molecular Weight) | Descriptor B (e.g., HOMO Energy) |
| Dansyl-phenylboronic acid | - | 340 | 313.36 | -0.23 eV |
| N-Methylanthraniloyl-phenylboronic acid | - | 365 | 269.10 | -0.21 eV |
| This compound Derivative | 4-OCH3, 3-OC3H7 | Predicted | Calculated | Calculated |
Note: This table is a hypothetical representation to illustrate the application of QSPR in predicting spectroscopic properties.
Predicting Reactivity in Cross-Coupling Reactions
The utility of this compound in Suzuki-Miyaura cross-coupling reactions is a key area of interest. QSPR models can be developed to predict the reaction yield or rate based on descriptors of the boronic acid, the coupling partner, and the reaction conditions. These models can aid in the optimization of reaction conditions and the selection of suitable substrates for desired synthetic outcomes.
Future Directions
The application of advanced machine learning algorithms and the development of more sophisticated molecular descriptors are expected to further enhance the predictive power of QSPR models. For this compound, future QSPR studies could focus on developing predictive models for its biological activity, toxicity, and environmental fate, thereby providing a comprehensive in silico assessment of the compound. The integration of QSPR with other computational methods, such as molecular docking and molecular dynamics simulations, will offer a multi-faceted approach to understanding and predicting the behavior of this versatile chemical compound.
Vii. Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes to the Compound
Future research will likely prioritize the development of more environmentally benign and efficient methods for synthesizing (4-Methoxy-3-propoxyphenyl)boronic acid. Conventional routes often rely on organolithium or Grignard reagents, which can be hazardous and generate significant waste google.com. Emerging sustainable strategies applicable to this compound include:
Mechanochemistry: Ball-milling techniques offer a solvent-free or low-solvent alternative for the synthesis of boronic acid esters, reducing waste and often improving reaction efficiency researchgate.net. This approach could be adapted for the direct borylation of a suitable (4-methoxy-3-propoxyphenyl) precursor.
Greener Solvents and Reagents: The use of biodegradable and less toxic solvents, such as ethanol, in multicomponent reactions to produce complex boron-containing molecules is a promising green approach nih.gov. Additionally, developing direct borylation methods that avoid harsh organometallic reagents, for instance, by using tetrahydroxydiboron with aryl chlorides, presents a more sustainable pathway nih.gov.
Phase-Switch Synthesis: This strategy employs the boronic acid group as a "tag" to move a molecule between an organic phase (for reaction) and an aqueous phase (for purification), thereby eliminating the need for chromatography and significantly reducing solvent waste. This concept could be applied to multistep syntheses that start with or generate this compound acs.orgacs.org.
| Sustainable Synthesis Strategy | Potential Advantage for this compound | Key Research Focus |
| Mechanochemistry | Reduced solvent waste, potentially higher yields, and shorter reaction times. | Adapting solid-state borylation methods to the specific precursor. |
| Greener Solvents/Reagents | Lower environmental impact and improved safety profile of the synthesis. | Use of bio-based solvents; direct C-H borylation to improve atom economy. |
| Phase-Switch Purification | Elimination of silica gel chromatography, leading to a significant reduction in waste. | Designing synthetic sequences where the boronic acid moiety facilitates purification. |
Exploration of Earth-Abundant Metal Catalysis for Its Transformations
While palladium catalysis is standard for boronic acid reactions, there is a strong push towards using more sustainable, earth-abundant metals like iron, copper, and nickel. Research into the reactivity of this compound could focus on these cost-effective and less toxic catalysts.
Iron Catalysis: Iron catalysts are being explored for C-H activation and cross-coupling reactions with N-heterocycles and quinones mun.cascholaris.cacdnsciencepub.com. Applying these methods to this compound could provide direct access to complex arylated products.
Copper Catalysis: Copper-catalyzed reactions offer unique transformations for boronic acids, including conversion to aryl azides and various C-N cross-coupling reactions under mild conditions nih.govresearchgate.net.
Nickel Catalysis: Nickel catalysts have shown great promise in a variety of cross-coupling reactions involving boronic acids, such as coupling with redox-active esters and C-P bond formation organic-chemistry.orgnih.govacs.org. These reactions expand the synthetic utility of this compound beyond traditional C-C bond formation.
| Catalyst | Reaction Type | Potential Application |
| Iron (Fe) | Radical cross-coupling, C-H activation researchgate.net | Synthesis of N-heterobiaryls and arylquinones. |
| Copper (Cu) | Chan-Lam C-N coupling, Halodeboronation nih.govst-andrews.ac.uk | Formation of anilines, amides, and aryl halides. |
| Nickel (Ni) | Decarbonylative coupling, C-P coupling acs.orgnih.gov | Synthesis of biaryls from esters, creation of aryl-phosphorus compounds. |
Integration into Automated and High-Throughput Synthetic Platforms
Modern drug discovery and materials science rely heavily on automated and high-throughput methods to accelerate research. Integrating this compound into these platforms is a key future direction.
Flow Chemistry: Continuous flow synthesis can enable the safe and scalable production of boronic acids and their derivatives by allowing precise control over reaction parameters and minimizing the handling of hazardous intermediates organic-chemistry.org.
Automated Synthesis: The development of robust reactions involving this compound that are amenable to robotic systems will allow for the rapid generation of compound libraries for screening purposes. The aforementioned phase-switch synthesis is particularly well-suited for automation acs.org.
High-Throughput Experimentation (HTE): Using HTE and data science tools to rapidly screen catalysts, ligands, and reaction conditions can accelerate the discovery of new transformations for this compound, such as in the development of novel fluorination reactions acs.org.
Uncovering Underexplored Reaction Manifolds for Boronic Acid Functionalization
Moving beyond traditional cross-coupling, emerging reaction manifolds can unlock novel reactivity for this compound.
Photoredox Catalysis: Visible-light photoredox catalysis allows for the generation of aryl radicals from boronic acids under exceptionally mild conditions nih.govcam.ac.uk. This opens up new pathways for C-C bond formation and other radical-mediated transformations that are often incompatible with traditional methods zendy.iocam.ac.ukacs.org.
Electrochemistry: Electrochemical methods provide a reagent-free way to drive reactions. Electrosynthesis can be used for both the preparation of boronic acids and their subsequent functionalization, such as in radical selenylation or borylation of carboxylic acids, offering a green and powerful synthetic tool pnas.orgacs.orgresearchgate.net.
| Reaction Manifold | Activation Method | Potential New Transformation |
| Photoredox Catalysis | Visible Light / Photocatalyst | Redox-neutral C-C coupling with electron-deficient olefins. nih.gov |
| Electrochemistry | Electric Current | Decarboxylative borylation; radical-mediated C-Se bond formation. pnas.orgacs.org |
Application in New Frontiers of Organic and Materials Chemistry
The unique properties of the boronic acid group can be leveraged in the design of advanced materials and complex organic molecules. Future applications for this compound could include:
Medicinal Chemistry: Boronic acids are increasingly incorporated into therapeutic agents due to their unique ability to form reversible covalent bonds with biological targets nih.govresearchgate.netnih.gov. This compound could serve as a key building block for new drugs.
Materials Science: Boronic acid-containing polymers are used in a wide range of applications, including chemical sensors, self-healing materials, and drug delivery systems acs.orgnih.govresearchgate.netsemanticscholar.org. The specific electronic and steric properties of the 4-methoxy-3-propoxy substitution pattern could be used to fine-tune the properties of such materials.
Electrochemical Sensors: The ability of boronic acids to bind with diols makes them excellent candidates for electrochemical sensors, particularly for detecting saccharides and other biologically relevant molecules rsc.org.
Q & A
Q. What are the recommended synthetic routes for (4-methoxy-3-propoxyphenyl)boronic acid, and how do reaction conditions influence yield?
The synthesis of aromatic boronic acids typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or directed ortho-metalation followed by trapping with borating agents. For substituted phenylboronic acids like this compound, protecting group strategies may be required to prevent interference of methoxy and propoxy substituents during boronation. Key parameters include:
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- NMR spectroscopy : ¹¹B NMR (δ ~30 ppm for boronic acids) confirms boron presence. ¹H/¹³C NMR identifies substituent positions via coupling patterns (e.g., methoxy at δ 3.8–4.0 ppm).
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (exact mass: 210.1045 g/mol) and isotopic patterns (e.g., boron-10/11 split) .
- HPLC : Reverse-phase methods with UV detection (λ = 254 nm) assess purity (>98% for research-grade material) .
Advanced Research Questions
Q. How can this compound be integrated into drug discovery pipelines targeting reversible covalent inhibitors?
Boronic acids are leveraged as bioisosteres for carbonyl groups, enabling reversible covalent binding to serine/threonine residues in enzymes (e.g., proteasomes, β-lactamases). For example:
- Proteasome inhibitors : Structural analogs of bortezomib can be designed by substituting the phenylboronic acid moiety with this compound to enhance solubility or selectivity.
- Screening assays : Fluorescence polarization or SPR-based binding studies quantify inhibition constants (Kᵢ) under physiological pH (7.4), where boronic acids form stable tetrahedral adducts with catalytic residues .
Q. What experimental strategies mitigate non-specific interactions when studying glycoprotein binding with this compound?
Boronic acids bind vicinal diols (e.g., glycans), but secondary interactions (e.g., hydrophobic effects) may reduce selectivity. To minimize interference:
- Buffer optimization : Use high-pH borate buffers (pH 8.5–9.0) to stabilize boronate ester formation while reducing electrostatic interactions.
- Surface functionalization : Immobilize the boronic acid on carboxymethyl dextran-coated substrates to limit non-specific protein adsorption.
- Competitive elution : Displace bound glycoproteins with sorbitol (0.5 M), which competes for diol-binding sites .
Q. How can LC-MS/MS methodologies be optimized to detect trace impurities of this compound in pharmaceutical matrices?
- Ionization mode : Use negative-ion ESI for boronic acids due to their acidic nature.
- MRM transitions : Monitor precursor → product ions (e.g., m/z 210 → 137) with collision energies tuned to fragment the boronic acid group.
- Validation parameters : Achieve LOD <0.1 ppm via matrix-matched calibration and assess precision (RSD <5%) across triplicate runs .
Q. What structural features of this compound influence its thermal stability in flame-retardant applications?
Thermogravimetric analysis (TGA) reveals degradation pathways:
| Parameter | Observation |
|---|---|
| Onset decomposition | ~220°C (weight loss from boroxine formation) |
| Char residue at 600°C | 15–20% (indicates condensed-phase activity) |
| Key factors: |
- Substituent effects : Methoxy and propoxy groups delay oxidation by donating electron density to the boron center.
- Crosslinking potential : Boronic acids with multiple aromatic rings form stable char layers via boroxine linkages .
Notes
- Avoided sources : Commercial vendor data (e.g., ) excluded per guidelines.
- Methodological focus : Answers emphasize experimental design, validation, and data interpretation over theoretical definitions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
